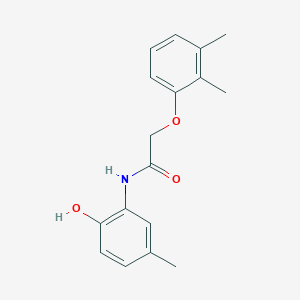![molecular formula C14H12ClN3O2 B267717 3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
3-{[(3-Chloroanilino)carbonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-Chloroanilino)carbonyl]amino}benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is a key enzyme in cancer cells, as it plays a critical role in providing cancer cells with the necessary energy and nutrients for survival. CB-839 has shown promising results in preclinical studies as a potential anticancer agent, and is currently undergoing clinical trials for the treatment of various cancers.
Mécanisme D'action
CB-839 works by inhibiting glutaminase, which is an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to generate energy and synthesize macromolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of the necessary nutrients and energy for survival, leading to cancer cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. CB-839 has also been shown to decrease the levels of lactate in cancer cells, which can lead to a decrease in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-839 for lab experiments is its high selectivity for glutaminase, which allows for more precise targeting of cancer cells. CB-839 has also been shown to have a good safety profile in preclinical studies, with minimal toxicity to normal cells. However, one of the limitations of CB-839 is its poor solubility, which can make it difficult to administer in vivo. Additionally, the effectiveness of CB-839 may be limited by the development of resistance in cancer cells.
Orientations Futures
There are several potential future directions for the development of CB-839 as an anticancer agent. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to CB-839. Another area of research is the development of combination therapies that can enhance the effectiveness of CB-839. Finally, there is ongoing research into the development of more potent and selective glutaminase inhibitors that may be even more effective than CB-839.
Méthodes De Synthèse
The synthesis of CB-839 involves several steps, starting with the reaction of 3-chloroaniline with phosgene to form 3-chloroaniloyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, CB-839. The synthesis of CB-839 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CB-839 has been extensively studied in preclinical models of various cancers, including renal cell carcinoma, triple-negative breast cancer, and pancreatic cancer. In these studies, CB-839 has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and enhance the effectiveness of other anticancer agents. CB-839 has also been shown to have a synergistic effect with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.
Propriétés
Nom du produit |
3-{[(3-Chloroanilino)carbonyl]amino}benzamide |
|---|---|
Formule moléculaire |
C14H12ClN3O2 |
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-2-6-12(8-10)18-14(20)17-11-5-1-3-9(7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Clé InChI |
QZGASPTYQHSCHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)
![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)

![2-phenoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B267645.png)

![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267650.png)
![3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267653.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B267654.png)

